molecular formula C16H15N5OS B11988996 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B11988996
M. Wt: 325.4 g/mol
InChI Key: FXOYCSNHVKWTTR-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE typically involves the following steps:

    Formation of Benzimidazole Thioether: The initial step involves the synthesis of the benzimidazole thioether by reacting benzimidazole with a suitable thiol under basic conditions.

    Hydrazide Formation: The benzimidazole thioether is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological processes involving benzimidazole and pyridine derivatives.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It may interfere with DNA replication or induce apoptosis in cancer cells.

    Catalysis: It may act as a ligand to stabilize transition states and lower activation energies in catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)METHYLIDENE)ACETOHYDRAZIDE: Similar structure but with a different linkage between the pyridine and hydrazide groups.

    2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(3-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE: Similar structure but with a different position of the pyridine ring.

Uniqueness

2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and the spatial arrangement of its atoms, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C16H15N5OS/c1-11(12-6-8-17-9-7-12)20-21-15(22)10-23-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)(H,21,22)/b20-11+

InChI Key

FXOYCSNHVKWTTR-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.